5-(6-Fluoropyridin-3-yl)-2-methoxy-benzaldehyde
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Overview
Description
5-(6-Fluoropyridin-3-yl)-2-methoxy-benzaldehyde, also known as 6-fluoro-2-methoxybenzaldehyde, is an organofluorine compound with a wide range of applications. It is a colorless solid with a melting point of approximately 60°C. This chemical is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has been studied extensively in the scientific research community and is used in a variety of applications.
Mechanism of Action
Target of Action
Fluoropyridines, a class of compounds to which this molecule belongs, are known to interact with various biological targets due to their unique physical, chemical, and biological properties .
Mode of Action
Fluoropyridines are known to exhibit reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This suggests that the compound might interact with its targets in a unique manner, potentially leading to changes in the target’s function.
Biochemical Pathways
Fluoropyridines have been used in the synthesis of various biologically active compounds , suggesting that they may influence a range of biochemical pathways.
Pharmacokinetics
A structurally similar compound, (6-fluoropyridin-3-yl)methanol, is reported to have high gi absorption and is bbb permeant . These properties may influence the bioavailability of the compound.
Result of Action
Given the compound’s structural similarity to other fluoropyridines, it may exhibit similar effects, such as influencing the function of various biological targets .
Advantages and Limitations for Lab Experiments
The use of 5-(6-Fluoropyridin-3-yl)-2-methoxy-benzaldehyde in laboratory experiments has several advantages. It is a relatively inexpensive and readily available compound, making it ideal for use in research. Additionally, it is a relatively stable compound, making it suitable for use in various experiments. However, it is important to note that this compound is highly toxic and should be handled with care. Additionally, it is not suitable for use in biological experiments due to its toxicity.
Future Directions
The study of 5-(6-Fluoropyridin-3-yl)-2-methoxy-benzaldehyde is still in its early stages, and there are many potential future directions. These include further research into its mechanism of action and its potential applications in the synthesis of pharmaceuticals and agrochemicals. Additionally, further research could be conducted into its potential use as a fluorescent dye for imaging and detection applications. Additionally, research into the potential therapeutic effects of this compound could be conducted. Finally, further research into its toxicity and safety for use in biological experiments could be conducted.
Synthesis Methods
The synthesis of 5-(6-Fluoropyridin-3-yl)-2-methoxy-benzaldehyde can be accomplished through several methods, including the condensation of 6-fluoropyridine and 2-methoxybenzaldehyde. This reaction is typically carried out in aqueous solution with a base such as sodium hydroxide. The reaction is then followed by a catalytic reduction with a metal hydride. Other methods of synthesis include the reaction of 6-fluoropyridine with 2-methoxybenzyl bromide followed by a catalytic hydrogenation.
Scientific Research Applications
5-(6-Fluoropyridin-3-yl)-2-methoxy-benzaldehyde has been used in a variety of scientific research applications. It is used as a starting material for the synthesis of a range of active pharmaceutical ingredients, including drugs for the treatment of cancer, cardiovascular diseases, and neurological disorders. It is also used as a reagent in the synthesis of a variety of agrochemicals. Additionally, it has been used in the synthesis of fluorescent dyes for use in imaging and detection applications.
properties
IUPAC Name |
5-(6-fluoropyridin-3-yl)-2-methoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO2/c1-17-12-4-2-9(6-11(12)8-16)10-3-5-13(14)15-7-10/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMXOLMAFOZHPEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN=C(C=C2)F)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(6-Fluoropyridin-3-yl)-2-methoxy-benzaldehyde |
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